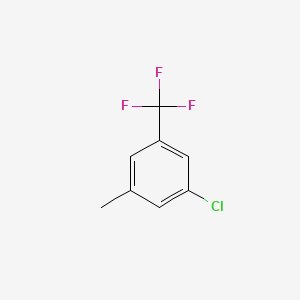

1-Chloro-3-methyl-5-(trifluoromethyl)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of benzene, including those with chloro, methyl, and trifluoromethyl substituents, has been explored in various studies. For instance, the reaction of 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene with trimethylstannyl sodium yielded polystannylated benzene derivatives, which were then converted to tris- and tetrakis(chloromercurio)benzenes using mercuric chloride . Another study reported the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles through a room temperature 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes, catalyzed by Cu(I) salt . This process achieved high regioselectivity, producing only 1,4-disubstituted products.

Molecular Structure Analysis

The molecular structure of 1,3,5-tris(trifluoromethyl)benzene was thoroughly investigated using gas-phase electron diffraction and quantum chemical calculations . The study revealed deviations from a regular hexagonal carbon ring structure due to the electronegative effect of the CF3 groups. Additionally, the trifluoromethyl groups showed significant deviations from a regular tetrahedral arrangement. The experimental structural parameters were found to be in good agreement with theoretical calculations.

Chemical Reactions Analysis

The research on 1,3,5-tris(trifluoromethyl)benzene and related compounds has not only focused on their synthesis but also on their ability to form further chemical reactions. For example, the synthesis of 1,4-disubstituted triazoles suggests that the trifluoromethyl-substituted benzene compounds can participate in 1,3-dipolar cycloaddition reactions, which are useful in creating a variety of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymorphic forms of 1,3,5-trisubstituted benzenes have been studied, with a focus on their crystal structures and thermochemical properties . The polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene were found to self-assemble into discrete network architectures, facilitated by weak hydrogen bonding and halogen interactions. Differential scanning calorimetry was used to examine their thermochemical properties, providing insights into their stability and potential applications.

Applications De Recherche Scientifique

Catalytic Applications

Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, including those derived from 1-chloro-3-methyl-5-(trifluoromethyl)benzene. This reaction is significant in organic synthesis, showcasing the utility of trifluoromethyl groups in various chemical transformations (Mejía & Togni, 2012).

Structural Analysis of Derivatives

The structural properties of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, derivatives of 1-chloro-3-methyl-5-(trifluoromethyl)benzene, have been analyzed. These structures, determined through crystallography, are relevant in the context of chemical interactions and molecular design (Li et al., 2005).

Synthesis of Heterocyclic Compounds

Research demonstrates the use of 1-chloro-3-methyl-5-(trifluoromethyl)benzene in the synthesis of heterocyclic compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This highlights its role as a precursor in synthesizing complex organic molecules with potential pharmaceutical applications (Karimi-Jaberi et al., 2012).

Regioselective Synthesis

The compound is utilized in regioselective synthesis processes, such as the creation of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles. This demonstrates its versatility in organic synthesis, particularly in creating compounds with specific structural characteristics (Hu et al., 2008).

Mécanisme D'action

Target of Action

It’s known that similar compounds can affect various biological targets, such as enzymes or receptors, altering their function and leading to changes in cellular processes .

Mode of Action

It’s plausible that it interacts with its targets through non-covalent interactions, such as hydrogen bonding or van der waals forces, leading to changes in the target’s function .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects such as altered gene expression, enzyme activity, or cellular signaling .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract or lungs, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces .

Result of Action

It’s plausible that it could lead to changes in cellular processes, such as cell growth, differentiation, or apoptosis, depending on the specific targets and pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-methyl-5-(trifluoromethyl)benzene. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . Furthermore, it’s known that this compound slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals .

Propriétés

IUPAC Name |

1-chloro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDQQODCOMDGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612662 | |

| Record name | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |

CAS RN |

1214384-22-1 | |

| Record name | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)

![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)